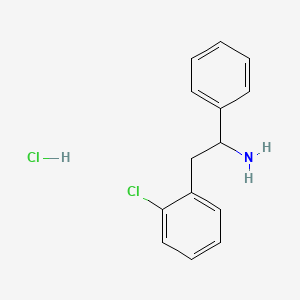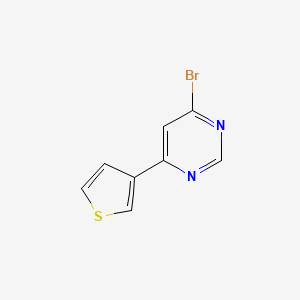
4-溴-6-(噻吩-3-基)嘧啶
描述
4-Bromo-6-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol. It is a derivative of pyrimidine, a class of heterocyclic compounds that are widely distributed in nature and have versatile synthetic applicability and biological activity . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is also part of this compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can involve various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 can provide 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(thiophen-3-yl)pyrimidine is based on the pyrimidine ring, a six-membered ring with two nitrogen atoms. The compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with a sulfur atom .
Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Bromo-6-(thiophen-3-yl)pyrimidine, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
科学研究应用
衍生物的合成
该化合物用于合成各种衍生物。 例如,它已被用于4-溴-3-甲酰基-N-苯基-5-丙基噻吩-2-甲酰胺的区域选择性合成 。 该过程涉及从噻吩开始的三步连续直接锂化和溴化反应 。
材料科学
噻吩衍生物,包括4-溴-6-(噻吩-3-基)嘧啶,在电子领域的新技术方面取得了令人鼓舞的发展 。 它们在工业化学和材料科学中被用作缓蚀剂 。
有机半导体
噻吩介导的分子在有机半导体的进步中发挥着突出作用 。 它们被用于制造有机发光二极管(OLED) 。
有机场效应晶体管(OFET)
噻吩衍生物也用于开发有机场效应晶体管(OFET) 。 这些是一种场效应晶体管,在其通道中使用有机半导体。
药物应用
噻吩衍生的有机小分子,包括4-溴-6-(噻吩-3-基)嘧啶,在药物领域显示出多种应用 。 它们表现出许多药理特性,例如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性 。
农用化学品应用
未来方向
The future directions for research on 4-Bromo-6-(thiophen-3-yl)pyrimidine and similar compounds could involve further exploration of their therapeutic properties, given the wide range of therapeutic properties reported for pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
作用机制
Thiophene, another component of this compound, is a five-membered heterocyclic compound with a sulfur atom. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
The bromine atom in the compound could potentially increase its reactivity, making it useful in various chemical reactions. For instance, brominated compounds are often used in Suzuki-Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
生化分析
Biochemical Properties
4-Bromo-6-(thiophen-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, thereby altering gene expression patterns. Additionally, it can impact metabolic pathways by inhibiting key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(thiophen-3-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(thiophen-3-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
4-Bromo-6-(thiophen-3-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(thiophen-3-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(thiophen-3-yl)pyrimidine is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-bromo-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGFGPJBTZQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






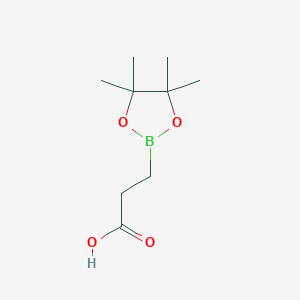
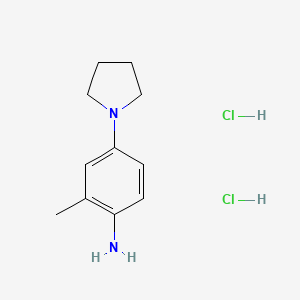
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
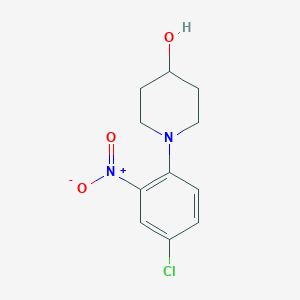
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)


